molecular formula C9H18N2O3 B1273867 Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate CAS No. 88815-86-5

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate

Cat. No.: B1273867
CAS No.: 88815-86-5
M. Wt: 202.25 g/mol
InChI Key: RZQVVXVADFHVDT-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate is a chemical compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol . It is known for its use in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with methyl isocyanate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted carbamates .

Scientific Research Applications

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate is unique due to its specific structure, which imparts distinct chemical reactivity and properties. Its tert-butyl group provides steric hindrance, influencing its reactivity in substitution reactions. Additionally, the presence of the methylcarbamoyl group enhances its potential for use in medicinal chemistry and drug development .

Biological Activity

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate is a carbamate derivative with significant implications in biological research and pharmaceutical applications. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C9H18N2O3
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 122734-32-1

This compound is characterized by its stability and versatility, allowing it to serve as a reagent in various biochemical applications. Its structure includes a tert-butyl group that imparts steric hindrance, providing protection to the amine functionality during peptide synthesis.

1. Enzyme Mechanisms and Protein Interactions

This compound is utilized to study enzyme mechanisms and protein interactions due to its ability to modify proteins selectively. This property allows researchers to investigate biochemical pathways at a molecular level, enhancing the understanding of enzyme catalysis and interaction dynamics.

2. Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. The mechanism of action may involve the inhibition of bacterial enzymes, which could disrupt vital cellular processes in pathogens.

3. Anticancer Potential

Research suggests that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cells, although the exact molecular pathways remain under investigation. The compound's stability under physiological conditions supports its potential use in cancer therapies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(methylamino)-3-oxopropylamine with tert-butyl chloroformate under basic conditions, such as sodium carbonate or potassium carbonate. This method effectively forms the carbamate linkage while preserving the integrity of functional groups involved.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
Tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamateC9H18N2O3Similar protective properties but different substitution pattern.
Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamateC10H20N2O3Contains an ethyl group instead of a methyl group.
Tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamateC10H20N2O4Incorporates a hydroxyl group which may alter solubility.

This table highlights how this compound stands out due to its specific structural configuration, which provides distinct steric hindrance and reactivity characteristics compared to similar compounds.

Study on Anticancer Activity

A recent study explored the effects of this compound on various cancer cell lines. The findings indicated that treatment with this compound resulted in a significant reduction in cell viability among treated cells compared to controls, suggesting its potential as an anticancer agent.

Mechanistic Insights into Antimicrobial Action

Research investigating the antimicrobial properties revealed that this compound effectively inhibited the growth of specific bacterial strains. The study detailed how the compound interacts with bacterial enzymes, thereby disrupting essential metabolic pathways necessary for bacterial survival.

Properties

IUPAC Name

tert-butyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-6(7(12)10-5)11-8(13)14-9(2,3)4/h6H,1-5H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQVVXVADFHVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163757
Record name 1,1-Dimethylethyl N-[1-methyl-2-(methylamino)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88815-86-5
Record name 1,1-Dimethylethyl N-[1-methyl-2-(methylamino)-2-oxoethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88815-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-methyl-2-(methylamino)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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